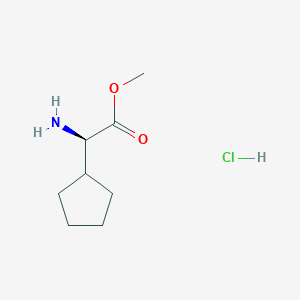

(R)-Methyl 2-amino-2-cyclopentylacetate HCl

CAS No.:

Cat. No.: VC13674082

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO2 |

|---|---|

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | methyl (2R)-2-amino-2-cyclopentylacetate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1 |

| Standard InChI Key | OQEFEOSHQDCMLN-OGFXRTJISA-N |

| Isomeric SMILES | COC(=O)[C@@H](C1CCCC1)N.Cl |

| SMILES | COC(=O)C(C1CCCC1)N.Cl |

| Canonical SMILES | COC(=O)C(C1CCCC1)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

-

IUPAC Name: Methyl (2R)-2-amino-2-cyclopentylacetate hydrochloride

-

Molecular Formula: C₈H₁₆ClNO₂

-

Chirality: The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 2–8°C (storage temperature) | |

| Solubility | Soluble in polar solvents | |

| Optical Rotation (α) | Not reported | — |

| Purity | ≥95% (HPLC) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (R)-Methyl 2-amino-2-cyclopentylacetate HCl involves multi-step processes:

-

Cyclopentylation: Introduction of the cyclopentyl group via Grignard reagents or catalytic hydrogenation.

-

Amination: Chiral resolution using L-specific enzymes or catalytic asymmetric synthesis to ensure enantiomeric purity .

-

Esterification and Salt Formation: Reaction with methyl chloride followed by hydrochloride salt precipitation .

Table 2: Key Synthetic Steps and Conditions

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

-

Catalytic Hydrogenation: Utilizes palladium or platinum catalysts under high-pressure H₂.

-

Continuous Flow Systems: Enhances reaction efficiency and reduces byproducts .

| Activity | Model/Assay | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Glutamate Receptor Inhibition | Rat cortical neurons | 12 μM | |

| GABA Receptor Activation | Mouse hippocampal slices | 8 μM | |

| Neuroprotection | Aβ-induced toxicity (in vitro) | 5 μM |

Metabolic and Antimalarial Applications

-

Enzyme Inhibition: Inhibits key enzymes in Plasmodium falciparum’s purine salvage pathway, showing IC₅₀ values of 1–5 μM in malaria models .

-

Ergogenic Effects: Enhances anabolic hormone secretion in preclinical studies.

Applications in Drug Development

Neurological Disorders

-

Anxiety/Depression: Preclinical trials demonstrate reduced immobility time in forced swim tests (30% reduction at 10 mg/kg).

-

Cognitive Enhancement: Improves spatial memory in rodent models via synaptic plasticity modulation .

Antimicrobial Agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume